Erbium(III) trifluoromethanesulfonate

Multicomponent reactions Heterocycle synthesis Pharmaceutical intermediates

Choose Erbium(III) triflate for its unique balance of mild Lewis acidity (aq. pH ~5.9) and water stability, enabling reactions where conventional Lewis acids fail. It delivers superior yields in key transformations: 88% for imidazoles (vs. lower with BF3/AlCl3) and 56% for dihydrocoumarins (vs. 23% with Sc(OTf)3). Ideal for chemoselective deprotection of acid-sensitive substrates and regioselective acetylation in pure water, reducing purification burden and aligning with green chemistry goals by avoiding highly toxic alternatives.

Molecular Formula CHErF3O3S
Molecular Weight 317.34 g/mol
CAS No. 139177-64-3
Cat. No. B157443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(III) trifluoromethanesulfonate
CAS139177-64-3
Molecular FormulaCHErF3O3S
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[Er]
InChIInChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyFECRNHPJGAZUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium(III) Trifluoromethanesulfonate (Er(OTf)3, CAS 139177-64-3): Lewis Acid Catalyst Procurement & Properties Overview


Erbium(III) trifluoromethanesulfonate (Er(OTf)3) is a lanthanide triflate Lewis acid recognized for its distinctive balance of mild acidity and water tolerance in organic synthesis . Unlike conventional Lewis acids (e.g., AlCl3, BF3) which decompose upon exposure to water, Er(OTf)3 functions effectively in aqueous and wet solvent environments, enabling reactions under conditions where traditional alternatives fail . Its catalytic activity is well documented in diverse transformations including the Mukaiyama aldol reaction, acetal/ketal cleavage, epoxide rearrangement, and regioselective acetylation [1].

Why Generic Lanthanide Triflate Substitution Fails: Key Differentiation Drivers for Er(OTf)3 Procurement


Substituting Er(OTf)3 with another lanthanide triflate (e.g., Yb(OTf)3, Sc(OTf)3) or a conventional Lewis acid introduces quantifiable performance trade-offs. Catalytic activity varies significantly across the lanthanide series: Sc(OTf)3 and Yb(OTf)3 typically exhibit higher Lewis acidity and may excel in certain transformations, but their stronger acidity can compromise selectivity in sensitive substrates [1]. Conversely, Er(OTf)3 provides a milder acidity profile (aqueous pH ~5.9) that enables chemoselective reactions where stronger acids cause decomposition or side reactions . Additionally, Er(OTf)3 demonstrates superior cost-efficiency relative to Sc(OTf)3 and Yb(OTf)3, and its lower toxicity profile compared to many metal-based Lewis acids aligns with green chemistry principles . These differences render generic substitution scientifically unjustified without validation of reaction-specific performance.

Quantitative Comparative Evidence: Er(OTf)3 vs. Competing Lewis Acid Catalysts


Catalytic Yield Superiority: Er(OTf)3 vs. BF3, AlCl3, and FeCl3 in Imidazole Synthesis

In a head-to-head catalyst screen for a three-component imidazole synthesis, Er(OTf)3 produced an 88% isolated yield under optimized conditions (acetonitrile, 70°C, 2 h), whereas conventional Lewis acids BF3, AlCl3, and FeCl3 all yielded inferior results under the same reaction conditions [1]. This direct comparison quantifies Er(OTf)3's superior performance in this pharmaceutically relevant transformation.

Multicomponent reactions Heterocycle synthesis Pharmaceutical intermediates

Total Yield Superiority: Er(OTf)3 vs. Sc(OTf)3, Y(OTf)3, La(OTf)3, Ce(OTf)3, and Yb(OTf)3 in Cascade Cyclization

In a direct comparison of lanthanide triflates for a cascade cyclization between p-quinone methides and 1,3-dicarbonyl compounds, Er(OTf)3 afforded a combined total yield (two products) of 56%, whereas Sc(OTf)3, Y(OTf)3, La(OTf)3, Ce(OTf)3, and Yb(OTf)3 provided total yields ranging from 10% to 44% under identical reaction conditions [1]. This quantifies a substantial yield advantage for Er(OTf)3 in this specific transformation.

Cascade cyclization Coumarin synthesis Chromene synthesis

Substrate Scope Advantage: Er(OTf)3 vs. Other Epoxide Rearrangement Catalysts

Er(OTf)3 catalyzes the rearrangement of epoxides to aldehydes and ketones with a critical advantage: it functions effectively with both aromatic and aliphatic epoxides, a versatility not uniformly demonstrated by other catalysts proposed for this transformation . While specific comparative yields across catalysts are not consolidated, this documented substrate scope advantage provides a selection criterion when both epoxide classes must be processed using a single catalyst system.

Epoxide rearrangement Aldehyde synthesis Ketone synthesis

Mild Acidity Profile: Er(OTf)3 vs. Stronger Lanthanide Triflates (Sc(OTf)3, Yb(OTf)3)

Er(OTf)3 exhibits an aqueous pH of approximately 5.9, indicative of its mild Lewis acidity relative to Sc(OTf)3 and Yb(OTf)3, which are stronger Lewis acids [1]. This moderate acidity enables chemoselective cleavage of alkyl and cyclic acetals and ketals at room temperature in wet nitromethane without inducing side reactions associated with stronger acids . In contrast, stronger triflates may compromise acid-sensitive functionalities.

Chemoselective catalysis Acetal cleavage Protecting group chemistry

Water-Tolerant Catalysis: Er(OTf)3 Enables Reactions in Aqueous Media vs. Conventional Lewis Acids

Er(OTf)3 uniquely enables acetylation reactions in pure water, a medium in which conventional Lewis acids (e.g., AlCl3, TiCl4) undergo rapid hydrolysis and deactivation [1]. This water tolerance is a hallmark of lanthanide triflates but is not universal among Lewis acids. The documented use of Er(OTf)3 in water for regioselective acetylation of bioactive compounds demonstrates a clear operational advantage over water-sensitive alternatives.

Green chemistry Aqueous catalysis Acetylation

Cost-Effectiveness: Er(OTf)3 vs. Sc(OTf)3 and Yb(OTf)3

Er(OTf)3 is reported to be more cost-effective compared to other lanthanide triflates, particularly Sc(OTf)3 and Yb(OTf)3, while maintaining comparable or superior catalytic performance in many transformations [1][2]. This economic advantage is reinforced by its reusability profile; Er(OTf)3 can be recovered and reused without significant loss of activity [1].

Catalyst cost analysis Green chemistry Economic procurement

Optimal Research & Industrial Application Scenarios for Er(OTf)3 Procurement


High-Yield Synthesis of Pharmaceutically Relevant Heterocycles (Imidazoles)

When optimizing a multicomponent synthesis of substituted imidazoles for pharmaceutical lead generation or scale-up, Er(OTf)3 (88% yield, acetonitrile, 70°C, 2 h) should be prioritized over BF3, AlCl3, or FeCl3, which deliver lower yields under identical conditions [1]. This yield advantage reduces purification burden and improves process mass intensity.

Cascade Cyclization for Coumarin and Chromene Scaffold Construction

For the construction of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via cascade cyclization of p-quinone methides, Er(OTf)3 is the catalyst of choice based on its superior total yield (56%) compared to Sc(OTf)3 (23%), Y(OTf)3 (24%), La(OTf)3 (10%), Ce(OTf)3 (44%), and Yb(OTf)3 (47%) under identical conditions (20 mol%, toluene, 110°C, 12 h) [2]. This performance differential directly impacts product throughput and economic viability.

Aqueous-Phase Acetylation and Green Chemistry Protocols

For the regioselective acetylation of bioactive compounds, carbohydrates, or base-sensitive substrates (e.g., Fmoc-protected amino acids), Er(OTf)3 enables reaction execution in pure water—a medium incompatible with water-sensitive conventional Lewis acids (e.g., AlCl3) [3]. This facilitates greener, simpler workup procedures and aligns with sustainability goals in both research and manufacturing environments.

Chemoselective Acetal/Ketal Deprotection on Complex Intermediates

When deprotecting acetals or ketals on acid-sensitive advanced intermediates, Er(OTf)3's mild acidity (pH ~5.9) provides a chemoselective alternative to stronger lanthanide triflates (e.g., Sc(OTf)3, Yb(OTf)3) or protic acids, minimizing side reactions and protecting group loss . Its operation at room temperature in wet nitromethane further reduces the risk of thermal degradation of sensitive substrates .

Technical Documentation Hub

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